molecular formula C15H21N3O B1528713 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 1489226-12-1

4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1528713
CAS No.: 1489226-12-1
M. Wt: 259.35 g/mol
InChI Key: LNDHSAUHPLODOY-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, including compounds structurally similar to the specified chemical, have shown potential as corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors have been investigated using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. Their effectiveness is often attributed to the formation of an adsorbed film on the metal surface, which is confirmed through scanning electron microscopy and atomic force microscopy studies (Dohare et al., 2017).

Synthesis of Heterocyclic Compounds

The compound is a part of a class of chemicals used in the synthesis of various heterocyclic compounds, such as diazanaphthalene, pyrano-pyrazole, and isoxazolo-pyridine derivatives. These syntheses involve reactions with different nucleophilic reagents, leading to the formation of structurally diverse molecules with potential applications in medicinal chemistry and materials science (Harb et al., 1989).

Green Chemistry Applications

In green chemistry, derivatives of the chemical have been used as catalysts or reactants in solvent-free conditions. For example, isonicotinic acid, a compound related to the specified chemical, has been utilized as a dual and biological organocatalyst in the preparation of pyranopyrazoles. This approach highlights the role of such compounds in promoting environmentally friendly and efficient synthetic methods (Zolfigol et al., 2013).

Structural and Molecular Studies

The compound is also studied for its structural properties, particularly in hydrogen-bonded supramolecular structures. Such studies help in understanding the molecular interactions and structural conformations of these compounds, which is crucial for designing new materials and pharmaceutical agents (Portilla et al., 2007).

Bioactive Compound Synthesis

The chemical framework of the specified compound is instrumental in synthesizing bioactive compounds with potential pharmacological activities. For instance, similar compounds have been explored for their analgesic and anti-inflammatory activities. Such research contributes significantly to the development of new therapeutic agents (Gokulan et al., 2012).

Properties

IUPAC Name

4-(2-aminoethyl)-5-ethyl-2-[(2-methylphenyl)methyl]-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-14-13(8-9-16)15(19)18(17-14)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHSAUHPLODOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1CCN)CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one

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